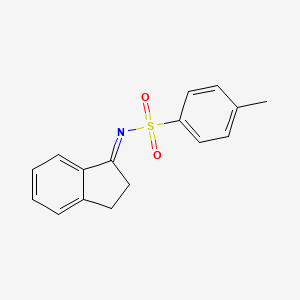
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide: is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indene moiety linked to a benzenesulfonamide group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; solvents like dichloromethane or acetonitrile
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate histone methylation, leading to changes in gene expression. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
N-(2,3-Dihydro-1H-inden-1-ylidene)benzohydrazides: These compounds also target LSD1 and exhibit similar biological activities.
N-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(morpholinosulfonyl)benzohydrazide: Another potent LSD1 inhibitor with comparable anticancer properties.
Uniqueness: N-(2,3-Dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonamide stands out due to its specific structural features that enhance its binding affinity and selectivity towards LSD1. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H15NO2S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(NE)-N-(2,3-dihydroinden-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-9-14(10-7-12)20(18,19)17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10H,8,11H2,1H3/b17-16+ |
InChI Key |
YHZFQVGRPVHLHZ-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















